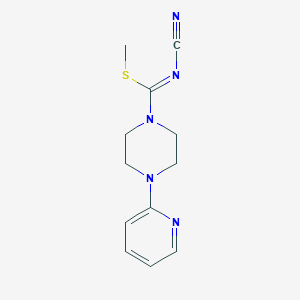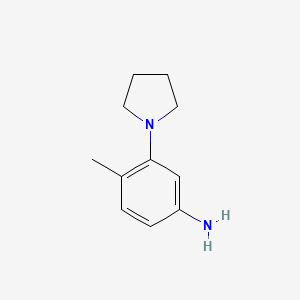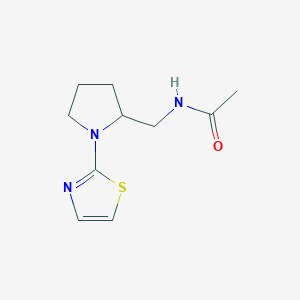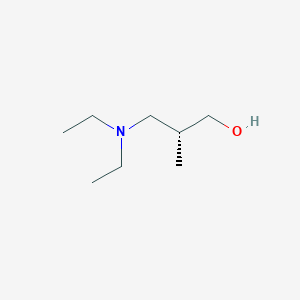
methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate, is a chemical entity that appears to be related to a class of compounds that exhibit a variety of biological activities and have potential applications in medicinal chemistry. The papers provided do not directly discuss this compound but provide insights into the synthesis and reactions of structurally related compounds, which can be useful for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of β-cyanoethylhydrazine with different nitriles to yield various pyrazole and pyrimidine derivatives. For instance, β-cyanoethylhydrazine reacts with benzoylacetonitrile in refluxing ethanol to yield a 5-amino-1-β-cyanoethyl-3-phenylpyrazole, which can be further cyclized into a tetrahydropyrazolo[1,5-a]pyrimidin-5-one derivative . Similarly, the transformation of methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate with hydrazine and other hydrazines under various conditions leads to the formation of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole derivatives . These methods highlight the versatility of cyano and hydrazine functionalities in constructing heterocyclic compounds, which could be relevant for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of multiple nitrogen atoms, which are typical of pyrazole and pyrimidine derivatives. These structures are often formed through cyclization reactions that involve the condensation of hydrazine derivatives with nitriles or other electrophilic carbon centers. The presence of additional functional groups, such as cyano or carboxylate groups, can influence the electronic properties and reactivity of the molecules .
Chemical Reactions Analysis
The chemical reactions of related compounds involve cyclization and substitution reactions. For example, the cyclization of β-cyanoethylhydrazones with acetic acid-hydrochloric acid leads to the formation of pyrazolo[1,2-b]pyrazole derivatives . The versatility of the reactions is further demonstrated by the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into a variety of heterocyclic compounds, including pyrano[2,3-c]pyrazole and isoxazolo[3,4-b]pyridine derivatives, when treated with different nucleophilic reagents . These reactions are indicative of the potential transformations that the compound of interest might undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate are not discussed in the provided papers, the properties of related compounds can be inferred. The presence of heteroatoms and multiple nitrogen-containing rings in these compounds suggests that they may exhibit significant polarity, potential for hydrogen bonding, and varied solubility in organic solvents. The cyano groups in these molecules may also contribute to their reactivity, particularly in nucleophilic addition reactions .
Wissenschaftliche Forschungsanwendungen
Biological Activities and Metabolic Interactions
Pesticide Synergism and Insect Growth Regulation
The compound has shown promise as a synergist in combination with other insecticides, enhancing the larvicidal toxicity against various insects. Specifically, when used with metabolic synergists like metyrapone and diethylmaleate, it enhances the activity of diacylhydrazine insecticides, which are a novel group of insect growth regulators (IGRs). This synergy might help in managing resistance against these IGRs, suggesting its potential use in integrated pest management programs (Smagghe, 2004).
Enzymatic Activity Induction
The compound exhibits the ability to induce cytochrome P450 enzymes, particularly the CYP2B and CYP3A subfamilies, as observed in studies involving pyrazine derivatives. This induction can influence the metabolism of various substrates, indicating its potential role in modulating metabolic pathways in organisms (Japenga et al., 1993).
Toxicological Insights
Studies on picoline N-oxides, which share structural similarities, have shown the potential for liver toxicity by enhancing the capacity for microsomal lipid peroxidation. This could imply that similar structural compounds like methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate might share similar hepatotoxic risks, an aspect crucial for consideration in toxicological studies (Murray et al., 1997).
Radiopharmaceutical Potential
A related pyrazolo[1,5-a]-pyrimidine compound has been developed and labeled successfully for use in tumor imaging, demonstrating significant tumor accumulation and fast clearance from blood and muscle in animal models. This suggests potential applications in designing novel radiopharmaceuticals for diagnostic imaging or therapeutic purposes (Ding et al., 2010).
Metabolic Pathways and Drug Interactions
The metabolic pathways and interactions of structurally related compounds like furametpyr have been extensively studied, revealing complex biotransformation reactions. This knowledge can be invaluable in predicting and understanding the metabolic fate, potential drug interactions, and toxicological profiles of structurally related compounds (Nagahori et al., 2000).
Eigenschaften
IUPAC Name |
methyl N-cyano-4-pyridin-2-ylpiperazine-1-carboximidothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-18-12(15-10-13)17-8-6-16(7-9-17)11-4-2-3-5-14-11/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMIZPSQIGXZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2544051.png)


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2544057.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2544059.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2544063.png)

![4-Ethoxy-3-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2544066.png)
![3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2544067.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide](/img/structure/B2544068.png)

